molecular formula C13H9BrN4O B2470125 N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide CAS No. 1912320-95-6

N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide

Cat. No.: B2470125
CAS No.: 1912320-95-6
M. Wt: 317.146
InChI Key: DALDZYMCUCUNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine

Mechanism of Action

Target of Action

The primary target of N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide, also known as EN300-27113532, is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .

Mode of Action

EN300-27113532 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of EN300-27113532, it binds to the allosteric site of glucokinase, enhancing its catalytic action . This results in an increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Biochemical Pathways

The activation of glucokinase by EN300-27113532 affects the glycolysis pathway and glucose storage pathways . By increasing the conversion of glucose to glucose-6-phosphate, it promotes glycolysis, leading to increased production of ATP, the body’s main energy currency. It also promotes the conversion of glucose-6-phosphate to glycogen for storage in the liver .

Result of Action

The activation of glucokinase by EN300-27113532 leads to a significant hypoglycemic effect . By promoting the conversion of glucose to glucose-6-phosphate, it helps lower blood glucose levels, making it a potential therapeutic agent for the treatment of type-2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide typically involves the reaction of 2-bromopyridine-4-carboxylic acid with 1H-1,3-benzodiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Oxidized or reduced forms of the benzimidazole moiety.

Scientific Research Applications

Chemistry: N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for further investigation in drug discovery .

Industry: In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials .

Comparison with Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-benzodiazol-2-yl)carbamate

Uniqueness: N-(1H-1,3-benzodiazol-2-yl)-2-bromopyridine-4-carboxamide is unique due to the presence of both a benzimidazole and a bromopyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in the similar compounds listed above. The bromine atom in the pyridine ring offers additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-bromopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O/c14-11-7-8(5-6-15-11)12(19)18-13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALDZYMCUCUNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.